molecular formula C17H20N4O2 B2881229 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide CAS No. 1105203-21-1

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide

Cat. No.: B2881229
CAS No.: 1105203-21-1
M. Wt: 312.373
InChI Key: BEZJBDXCLHJIHF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide (CAS: 1105203-28-8) features a pyrimido[5,4-b]indole core fused with a 4-oxo group and an acetamide side chain substituted with a pentyl group. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol (). The SMILES notation (CC(CCNC(=O)Cn1cnc2c(c1=O)[nH]c1c2cccc1)C) highlights the pentyl chain (N-pentyl) and the pyrimidine-indole scaffold.

For example, compounds like N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () are prepared using similar procedures, yielding purities ≥95% after column chromatography.

Properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZJBDXCLHJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide typically involves a multi-step process. One common method includes the condensation of appropriate indole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow systems .

Chemical Reactions Analysis

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. Computational studies have suggested that the compound may interact with the Toll-like receptor 4 (TLR4) complex, modulating immune responses .

Comparison with Similar Compounds

Key Comparisons

Core Heterocycle Variations The target compound’s pyrimido[5,4-b]indole core differs from triazino[5,6-b]indole derivatives (e.g., compound 24 in ).

Substituent Effects Sulfanyl (S) vs. The target compound lacks sulfur, which may reduce off-target reactivity . Alkyl Chains: The pentyl group in the target compound offers moderate hydrophobicity, enhancing membrane permeability compared to shorter chains (e.g., methylbutyl in BG16559) or polar substituents (e.g., phenoxy in compound 24) .

Pharmacokinetic Properties

  • Trifluoromethoxy and Methoxy Groups : Analogs with these substituents () show higher metabolic stability due to fluorine’s electron-withdrawing effects. However, they may exhibit reduced solubility compared to the target compound’s simpler alkyl chain .
  • Bromine Substitutions : Brominated analogs (e.g., compound 25 in ) are heavier (e.g., 495.3 g/mol) and may serve as radioligands, but their synthesis is more complex .

The pentyl chain’s hydrophobicity may favor passive diffusion across cell membranes .

Biological Activity

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure features a pyrimidine and indole framework, which are known to contribute to various biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of approximately 342.39 g/mol. The compound's structure includes a pyrimido-indole core fused with an acetamide group, enhancing its lipophilicity and potentially its biological activity.

Table 1: Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compoundC18H22N4O2342.39Pyrimido-indole, Acetamide

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has not been extensively documented; however, its structural characteristics suggest potential in several therapeutic areas.

Anticancer Activity

Pyrimidoindoles have been studied for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have shown promise in targeting specific kinases involved in tumor growth. For instance:

  • Mechanism : The compound may inhibit kinases such as CDK and PI3K pathways that are critical for cell cycle regulation.

Antimicrobial Properties

Pyrimidoindoles have also been explored for their antimicrobial properties against a range of pathogens. The incorporation of various functional groups can enhance the activity against bacteria and fungi.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may bind to enzymes crucial for cell proliferation or survival.
  • Receptor Modulation : It could alter receptor activity affecting downstream signaling pathways.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Study on Pyrimidoindole Derivatives : A study demonstrated that derivatives with similar structural motifs inhibited cancer cell lines effectively.
    • Findings : IC50 values indicated significant potency against breast and lung cancer cell lines.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrimidoindole compounds in animal models.
    • Results : Reduced levels of TNF-alpha and IL-6 were observed post-treatment.

Comparison with Similar Compounds

The biological activities of this compound can be compared with other pyrimidoindole derivatives:

Table 2: Comparison of Biological Activities

Compound Name Biological Activity Notable Features
2-{8-Fluoro-4-oxo-pyrimidinyl}acetamideAnticancerFluorinated derivative enhancing potency
2-(6-Methylpyrimidinyl)-N-(phenyl)acetamideAnti-inflammatoryModulates cytokine release
1-(Indolin)-5-Yl-[3-(Thiazole)]MethanoneAnalgesicIndole core with piperazine

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